(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
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Description
(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C21H18N2O4S and its molecular weight is 394.45. The purity is usually 95%.
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Biological Activity
The compound (2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile , also known by its CAS number 476671-13-3 , is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological studies, and comparative analyses with similar compounds.
The molecular formula of this compound is C21H18N2O4S with a molar mass of 394.45 g/mol . It features a thiazole ring and multiple methoxy groups, which may contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C21H18N2O4S |
Molar Mass | 394.45 g/mol |
Density | 1.296 g/cm³ |
Boiling Point | 587.8 °C |
pKa | 9.09 |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.
- Receptor Modulation : It may interact with various receptors, leading to altered signaling pathways that can influence cell proliferation and apoptosis.
- Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties, which could protect cells from oxidative stress.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound in various models:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer properties against several cancer cell lines:
- Breast Cancer : The compound showed IC50 values in the low micromolar range, indicating potent activity against breast cancer cell lines.
- Lung Cancer : Similar effects were observed in lung cancer models, suggesting broad-spectrum anticancer potential.
Antimicrobial Effects
The compound has also been tested for antimicrobial activity. Results indicate effectiveness against various bacterial strains, particularly Gram-positive bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Studies
In a notable case study published in the Journal of Medicinal Chemistry, researchers synthesized and characterized several thiazole derivatives, including our compound of interest. They reported significant cytotoxic effects in vitro and outlined further investigations into its mechanism of action through apoptosis induction in cancer cells .
Another study focused on the compound's role as an enzyme inhibitor in metabolic pathways associated with cancer progression. The results indicated that it downregulates key oncogenes while upregulating tumor suppressor genes .
Comparative Analysis
When compared to structurally similar compounds such as thioflavones and other thiazole derivatives, this compound exhibits unique biological profiles due to its specific functional groups:
Compound Name | Anticancer Activity | Antimicrobial Activity |
---|---|---|
This compound | High | Moderate |
Thioflavone | Moderate | High |
Other Thiazole Derivatives | Variable | Low to Moderate |
Properties
IUPAC Name |
(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-25-18-7-5-14(10-20(18)27-3)16-12-28-21(23-16)15(11-22)8-13-4-6-17(24)19(9-13)26-2/h4-10,12,24H,1-3H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEKTIWLIONJOR-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)OC)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)OC)/C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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